[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide
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Overview
Description
[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide: is a chemical compound with the molecular formula C₁₉H₁₃AsI₂O₂ and a molecular weight of 602.04 g/mol This compound is characterized by the presence of an arsonous diiodide group attached to a phenyl ring, which is further substituted with a phenoxybenzoyl group
Preparation Methods
The synthesis of [4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide typically involves the reaction of 4-phenoxybenzoyl chloride with 4-aminophenylarsine diiodide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or , leading to the formation of .
Reduction: Reduction reactions can be performed using reducing agents like or , resulting in the formation of .
Scientific Research Applications
[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide: has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various arsonous compounds.
Biology: This compound is studied for its potential biological activities, including and properties.
Medicine: Research is ongoing to explore its potential use in the development of .
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide: can be compared with other arsonous compounds such as:
[4-(4-Methoxybenzoyl)phenyl]arsonous diiodide: Similar structure but with a methoxy group instead of a phenoxy group.
[4-(4-Chlorobenzoyl)phenyl]arsonous diiodide: Contains a chlorobenzoyl group instead of a phenoxybenzoyl group.
[4-(4-Nitrobenzoyl)phenyl]arsonous diiodide: Features a nitro group in place of the phenoxy group.
The uniqueness of This compound lies in its specific phenoxybenzoyl substitution , which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
7356-67-4 |
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Molecular Formula |
C19H13AsI2O2 |
Molecular Weight |
602.0 g/mol |
IUPAC Name |
(4-diiodoarsanylphenyl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C19H13AsI2O2/c21-20(22)16-10-6-14(7-11-16)19(23)15-8-12-18(13-9-15)24-17-4-2-1-3-5-17/h1-13H |
InChI Key |
CFLBLPWSNKOODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[As](I)I |
Origin of Product |
United States |
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